Lifitegrast
Lifitegrast
Lifitegrast is an N-acyl-L-alpha-amino acid obtained by formal condensation of the carboxy group of N-[2-(1-benzofuran-6-carbonyl)]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with the amino group of 3-(methanesulfonyl)-L-phenylalanine. Used for treatment of keratoconjunctivitis sicca (dry eye syndrome). It has a role as an anti-inflammatory drug and a lymphocyte function-associated antigen-1 antagonist. It is a L-phenylalanine derivative, a sulfone, a N-acyl-L-alpha-amino acid, a member of isoquinolines and a member of 1-benzofurans.
Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome). It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 ( LFA-1) antagonist that was discovered through the rational design process. The ophthalmic solution was approved in July, 2016 under the trade name Xiidra. It has shown to protect the corneal surface and alleviate the symptoms of dry eye syndrome with fast onset of action and well tolerated profile in both local and systemic setting.
Lifitegrast is a Lymphocyte Function-Associated Antigen-1 Antagonist. The mechanism of action of lifitegrast is as a Lymphocyte Function-Associated Antigen-1 Antagonist.
Lifitegrast is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist, that can be used as an ophthalmic solution for the treatment of dry eye disease (DED; keratoconjunctivitis sicca; dry eye syndrome). Upon ocular administration and although the exact mechanism of action of lifitegrast in DED is not fully known, lifitegrast targets and binds to the integrin LFA-1, a cell surface protein found on leukocytes. This prevents the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). As ICAM-1 may be overexpressed in corneal and conjunctival tissues in DED, the blockage of the LFA-1/ICAM-1 interaction by lifitegrast may inhibit T-cell adhesion to ICAM-1 and may abrogate the formation of an immunological synapse. This may prevent T-cell proliferation, activation and migration and the release of pro-inflammatory cytokines in the corneal and conjunctival tissues. This may reduce inflammation, protect the corneal surface from inflammatory-mediated damage and reduce the symptoms of DED.
Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome). It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 ( LFA-1) antagonist that was discovered through the rational design process. The ophthalmic solution was approved in July, 2016 under the trade name Xiidra. It has shown to protect the corneal surface and alleviate the symptoms of dry eye syndrome with fast onset of action and well tolerated profile in both local and systemic setting.
Lifitegrast is a Lymphocyte Function-Associated Antigen-1 Antagonist. The mechanism of action of lifitegrast is as a Lymphocyte Function-Associated Antigen-1 Antagonist.
Lifitegrast is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist, that can be used as an ophthalmic solution for the treatment of dry eye disease (DED; keratoconjunctivitis sicca; dry eye syndrome). Upon ocular administration and although the exact mechanism of action of lifitegrast in DED is not fully known, lifitegrast targets and binds to the integrin LFA-1, a cell surface protein found on leukocytes. This prevents the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). As ICAM-1 may be overexpressed in corneal and conjunctival tissues in DED, the blockage of the LFA-1/ICAM-1 interaction by lifitegrast may inhibit T-cell adhesion to ICAM-1 and may abrogate the formation of an immunological synapse. This may prevent T-cell proliferation, activation and migration and the release of pro-inflammatory cytokines in the corneal and conjunctival tissues. This may reduce inflammation, protect the corneal surface from inflammatory-mediated damage and reduce the symptoms of DED.
Brand Name:
Vulcanchem
CAS No.:
1025967-78-5
VCID:
VC0533142
InChI:
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1
SMILES:
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Molecular Formula:
C29H24Cl2N2O7S
Molecular Weight:
615.5 g/mol
Lifitegrast
CAS No.: 1025967-78-5
Inhibitors
VCID: VC0533142
Molecular Formula: C29H24Cl2N2O7S
Molecular Weight: 615.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Lifitegrast is an N-acyl-L-alpha-amino acid obtained by formal condensation of the carboxy group of N-[2-(1-benzofuran-6-carbonyl)]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with the amino group of 3-(methanesulfonyl)-L-phenylalanine. Used for treatment of keratoconjunctivitis sicca (dry eye syndrome). It has a role as an anti-inflammatory drug and a lymphocyte function-associated antigen-1 antagonist. It is a L-phenylalanine derivative, a sulfone, a N-acyl-L-alpha-amino acid, a member of isoquinolines and a member of 1-benzofurans. Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome). It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 ( LFA-1) antagonist that was discovered through the rational design process. The ophthalmic solution was approved in July, 2016 under the trade name Xiidra. It has shown to protect the corneal surface and alleviate the symptoms of dry eye syndrome with fast onset of action and well tolerated profile in both local and systemic setting. Lifitegrast is a Lymphocyte Function-Associated Antigen-1 Antagonist. The mechanism of action of lifitegrast is as a Lymphocyte Function-Associated Antigen-1 Antagonist. Lifitegrast is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist, that can be used as an ophthalmic solution for the treatment of dry eye disease (DED; keratoconjunctivitis sicca; dry eye syndrome). Upon ocular administration and although the exact mechanism of action of lifitegrast in DED is not fully known, lifitegrast targets and binds to the integrin LFA-1, a cell surface protein found on leukocytes. This prevents the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). As ICAM-1 may be overexpressed in corneal and conjunctival tissues in DED, the blockage of the LFA-1/ICAM-1 interaction by lifitegrast may inhibit T-cell adhesion to ICAM-1 and may abrogate the formation of an immunological synapse. This may prevent T-cell proliferation, activation and migration and the release of pro-inflammatory cytokines in the corneal and conjunctival tissues. This may reduce inflammation, protect the corneal surface from inflammatory-mediated damage and reduce the symptoms of DED. |
---|---|
CAS No. | 1025967-78-5 |
Product Name | Lifitegrast |
Molecular Formula | C29H24Cl2N2O7S |
Molecular Weight | 615.5 g/mol |
IUPAC Name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
Standard InChI | InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1 |
Standard InChIKey | JFOZKMSJYSPYLN-QHCPKHFHSA-N |
Isomeric SMILES | CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (2S)-2-(((2-(benzofuran-6-ylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6- yl)carbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid L-phenylalanine, n-((2-(6-benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl)-3-(methylsulfonyl)- lifitegrast lifitegrast ophthalmic solution SAR 1118 SAR-1118 SHP-606 SHP606 Xiidra |
Reference | 1: Haber SL, Benson V, Buckway CJ, Gonzales JM, Romanet D, Scholes B. Lifitegrast: a novel drug for patients with dry eye disease. Ther Adv Ophthalmol. 2019 Aug 22;11:2515841419870366. doi: 10.1177/2515841419870366. eCollection 2019 Jan-Dec. Review. PubMed PMID: 31489402; PubMed Central PMCID: PMC6710705. 2: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500874/ PubMed PMID: 29999933. 3: Lollett IV, Galor A. Dry eye syndrome: developments and lifitegrast in perspective. Clin Ophthalmol. 2018 Jan 15;12:125-139. doi: 10.2147/OPTH.S126668. eCollection 2018. Review. PubMed PMID: 29391773; PubMed Central PMCID: PMC5774475. 4: Donnenfeld ED, Perry HD, Nattis AS, Rosenberg ED. Lifitegrast for the treatment of dry eye disease in adults. Expert Opin Pharmacother. 2017 Oct;18(14):1517-1524. doi: 10.1080/14656566.2017.1372748. Epub 2017 Sep 4. Review. PubMed PMID: 28841079. 5: Godin MR, Gupta PK. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy. Clin Ophthalmol. 2017 May 22;11:951-957. doi: 10.2147/OPTH.S117188. eCollection 2017. Review. PubMed PMID: 28579745; PubMed Central PMCID: PMC5449132. 6: Hussar DA, Cheeseman RS 2nd. Lifitegrast, Bezlotoxumab, and Sugammadex sodium. J Am Pharm Assoc (2003). 2017 Mar - Apr;57(2):284-287. doi: 10.1016/j.japh.2017.02.004. Review. PubMed PMID: 28285777. 7: Keating GM. Lifitegrast Ophthalmic Solution 5%: A Review in Dry Eye Disease. Drugs. 2017 Feb;77(2):201-208. doi: 10.1007/s40265-016-0681-1. Review. PubMed PMID: 28058622. 8: Semba CP, Gadek TR. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease. Clin Ophthalmol. 2016 Jun 10;10:1083-94. doi: 10.2147/OPTH.S110557. eCollection 2016. Review. PubMed PMID: 27354762; PubMed Central PMCID: PMC4910612. 9: Perez VL, Pflugfelder SC, Zhang S, Shojaei A, Haque R. Lifitegrast, a Novel Integrin Antagonist for Treatment of Dry Eye Disease. Ocul Surf. 2016 Apr;14(2):207-15. doi: 10.1016/j.jtos.2016.01.001. Epub 2016 Jan 22. Review. PubMed PMID: 26807723. |
PubChem Compound | 11965427 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume